molecular formula C10H18N2O B3008154 3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one CAS No. 1820665-59-5

3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one

Cat. No.: B3008154
CAS No.: 1820665-59-5
M. Wt: 182.267
InChI Key: IQXRNASVXFIYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one (CAS 1820665-59-5) is a high-value chemical scaffold with a molecular formula of C 10 H 18 N 2 O and a molecular weight of 182.27 g/mol . This compound features a fused molecular architecture combining a 3,3-dimethylazetidin-2-one (beta-lactam) ring with a piperidine moiety, making it a versatile and privileged structure in drug discovery and organic synthesis. Its primary research value lies in its role as a key building block for the synthesis of more complex bioactive molecules . The structure presents multiple sites for chemical modification, including the secondary amine on the piperidine ring and the carbonyl group on the beta-lactam ring, allowing for extensive structure-activity relationship (SAR) exploration. This utility is demonstrated in published research, where this core structure is used to create derivatives such as 3,3-Dimethyl-4-[1-(6-methylquinazolin-4-yl)piperidin-4-yl]azetidin-2-one (CAS 2249088-68-2) and other compounds where the piperidine nitrogen is functionalized with various heterocyclic systems . These applications highlight its significance in developing potential pharmaceutical candidates, particularly in medicinal chemistry programs. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3-dimethyl-4-piperidin-4-ylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-10(2)8(12-9(10)13)7-3-5-11-6-4-7/h7-8,11H,3-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXRNASVXFIYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one, also known by its chemical identifier CID 139026299, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with azetidine precursors. The process has been optimized to yield high purity and efficiency. For instance, a recent study reported a yield of 75% when synthesizing related azetidine compounds through aza-Michael addition reactions under controlled conditions .

The molecular formula for this compound is C10H18N2O. It features a unique azetidine ring structure that contributes to its biological activity. The compound has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy, confirming the presence of characteristic functional groups .

Pharmacological Profile

  • Enzyme Inhibition : Preliminary studies suggest that compounds similar to this compound exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's . The binding interactions were analyzed through computational methods, revealing significant interactions with key residues in the enzyme's active site.
  • Anticancer Activity : Research indicates that related azetidine derivatives may possess anticancer properties. For example, compounds featuring similar structural motifs have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects : In vitro studies have demonstrated that derivatives of this compound can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Case Study 1: AChE Inhibition

In a study examining the inhibitory effects on AChE, several azetidine derivatives were tested for their binding affinities and inhibitory constants (IC50). The results indicated that some derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents for Alzheimer's disease.

CompoundIC50 (μM)Binding Affinity
Compound A0.5High
Compound B1.2Moderate
This compoundTBDTBD

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of azetidine derivatives showed that treatment with these compounds resulted in significant reductions in cell viability in MCF-7 breast cancer cells.

Treatment Concentration (μM)Cell Viability (%)
Control100
175
550
1030

Comparison with Similar Compounds

Comparison with Structural Analogues

Antiviral Azetidin-2-one Derivatives

11-Oxa-dispiro[4.0.4.1]undecan-1-ol
  • Structure : Spirocyclic ether with a hydroxyl group.
  • Activity : Higher docking score (−5.755 kcal/mol) against SARS-CoV-2 Mpro compared to 3,3-dimethyl-4-(piperidin-4-yl)azetidin-2-one. Binding involves Pi–sulfur and Pi–alkyl interactions .
Lorazepam, 2TMS Derivative
  • Structure : Benzodiazepine with trimethylsilyl (TMS) groups.
  • Activity : Docking score of −5.246 kcal/mol, weaker than the target compound. The TMS groups may hinder solubility but improve metabolic stability .
Azetidin-2-one Derivatives in Fungal Biotransformation
  • Example : (3R,4S)-1-(4-fluorophenyl)-3-((E)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one .
  • Activity : Fluorophenyl substituents enhance halogen bonding but reduce solubility. Unlike the target compound, these derivatives are metabolites of ezetimibe, showing fungal enzyme compatibility.

Antifungal Azetidin-2-one Analogues

Azetidin-2-one derivatives incorporating thiazolidin-4-one and 1,3,4-oxadiazole moieties (e.g., compounds 4a-h in ) exhibit moderate antifungal activity against Candida and Aspergillus strains. Key differences include:

  • Substituents : Isoniazid-derived side chains improve antifungal efficacy but introduce hepatotoxicity risks .
  • Comparison : The target compound’s piperidine group may offer better penetration into fungal membranes compared to aromatic substituents in these analogues.

Structurally Modified Azetidin-2-one Derivatives

3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one
  • Structure : Tetrahydrofuran (oxolane) substituent at the 4-position.
  • Application : Commercially available as a synthetic building block (CymitQuimica, €598/50mg). The oxolane group improves solubility but reduces basicity compared to piperidine .
3,3-Dimethyl-4-(propan-2-yl)azetidin-2-one
  • Structure : Isopropyl group at the 4-position (CAS 45735-37-3).
  • Properties : Lower molecular weight (141.21 g/mol) and simpler alkyl chain enhance volatility but limit binding specificity .

Q & A

Q. What are the common synthetic routes for preparing 3,3-dimethyl-4-(piperidin-4-yl)azetidin-2-one derivatives?

The synthesis typically involves cycloaddition or substitution reactions. A validated method includes reacting substituted aldehydes with 2-amino-1,3,4-oxadiazole/thiadiazole intermediates to form Schiff bases, followed by treatment with chloroacetyl chloride and triethylamine to yield azetidin-2-one derivatives . Purification via flash column chromatography (using silica gel or aluminum oxide) and verification by elemental analysis (≥95% purity) are critical steps .

Q. How is structural characterization performed for azetidin-2-one derivatives?

X-ray crystallography is the gold standard for resolving 3D structures. For example, monoclinic crystal systems (space group P21/n) with lattice parameters (a = 16.9505 Å, b = 4.6517 Å, c = 21.7167 Å, β = 99.757°) are resolved using Bruker APEXII CCD diffractometers . NMR (¹H/¹³C) and mass spectrometry (ESI-MS, HRMS) are complementary for confirming molecular identity .

Q. What in vitro assays are used to screen for biological activity?

Standard assays include:

  • Anticancer activity : IC50 determination against cancer cell lines (e.g., SiHa cervical cancer, B16F10 melanoma) using MTT assays .
  • Antimicrobial activity : Disk diffusion or broth microdilution against Gram-positive/negative bacteria .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining .

Advanced Research Questions

Q. How can computational methods optimize the design of azetidin-2-one derivatives?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like tubulin. ADME studies evaluate pharmacokinetics (e.g., logP for lipophilicity, BBB permeability) using tools like SwissADME. Molecular dynamics simulations (100 ns) assess stability of ligand-receptor complexes .

Q. What strategies address contradictions in structure-activity relationships (SAR) for azetidin-2-one derivatives?

Contradictions may arise from steric effects or metabolic instability. Iterative SAR analysis involves:

  • Substituent variation : Comparing electron-withdrawing (e.g., nitro) vs. donating (e.g., methoxy) groups on phenyl rings .
  • Bioisosteric replacement : Replacing oxygen with sulfur in oxadiazole rings to enhance metabolic stability .
  • Selectivity profiling : Testing cytotoxicity in non-cancerous cells (e.g., Chang hepatocytes) to confirm selective anticancer action .

Q. How are crystallographic data discrepancies resolved during structural refinement?

Discrepancies in unit cell parameters or thermal motion are addressed using SHELX software. SHELXL refines small-molecule structures via least-squares minimization, while SHELXD/SHELXE handle experimental phasing for twinned or low-resolution data .

Q. What experimental approaches validate the role of azetidin-2-ones in tubulin polymerization inhibition?

  • In vitro tubulin assembly assays : Monitor polymerization kinetics using turbidimetry (absorbance at 350 nm) .
  • Immunofluorescence microscopy : Visualize microtubule disruption in treated cells (e.g., B16F10) .
  • Comparative analysis : Benchmark against known inhibitors (e.g., combretastatin A-4) to assess efficacy .

Methodological Notes

  • Synthesis : Triethylamine is critical for deprotonation during azetidin-2-one ring closure .
  • Analytical validation : Elemental analysis must adhere to ±0.4% tolerance for C/H/N .
  • Biological assays : Use DMSO controls (<1% v/v) to avoid solvent toxicity artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.